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Compound of Interest

Compound Name: Maltodextrin

Cat. No.: B1146171

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
microencapsulation of probiotics via spray drying, utilizing maltodextrin as a primary protective
agent. This technique is crucial for enhancing the stability and shelf-life of probiotic bacteria,
rendering them suitable for incorporation into various functional foods and pharmaceutical
products.

Introduction to Spray Drying of Probiotics

Spray drying is a widely adopted and economical technique for producing large quantities of
viable microorganisms in a powdered form. The process involves atomizing a liquid feed
containing the probiotic culture and a carrier agent into a hot drying chamber, resulting in rapid
evaporation of water and the formation of a stable powder. However, the high temperatures
involved can be detrimental to probiotic viability.[1]

Maltodextrin, a polysaccharide derived from starch, is a commonly used and effective
protective agent in the spray drying of probiotics.[2][3] Its efficacy is attributed to its ability to
form a protective matrix around the bacterial cells, shielding them from thermal and oxidative
stress during the drying process and subsequent storage.[4] Maltodextrin is favored due to its
high solubility, low viscosity at high concentrations, neutral taste, and cost-effectiveness.[2][3]

Key Parameters Influencing Probiotic Viability
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The success of spray drying probiotics is dependent on several critical process and formulation
parameters. Optimization of these factors is essential to maximize the survival rate of the
microorganisms.

« Inlet and Outlet Air Temperature: The inlet air temperature directly impacts the rate of water
evaporation. While higher temperatures can improve drying efficiency, they also pose a
greater thermal stress to the probiotics.[5] Finding an optimal balance is crucial. The outlet
temperature is also a key indicator of the drying process and is often correlated with the final
moisture content of the powder and cell survivability.[5]

o Maltodextrin Concentration: The concentration of maltodextrin in the feed suspension is a
critical factor. A sufficient concentration is required to form a protective coating around the
cells. Generally, a solid content of 20-30% in the feed solution is considered optimal for high
bacterial viability.[5][6]

o Feed Rate and Atomization Pressure: These parameters influence the droplet size of the
atomized feed, which in turn affects the drying kinetics and the final particle characteristics.

o Probiotic Strain: Different probiotic strains exhibit varying levels of tolerance to the heat and
mechanical stresses of spray drying. Strain selection and potentially pre-adaptation to sub-
lethal heat can improve survival rates.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the spray drying of
different probiotic strains using maltodextrin as a protective agent.

Table 1: Spray Drying Parameters and Survival Rates for Lactobacillus Strains
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Table 2: Spray Drying Parameters and Survival Rates for Bifidobacterium Strains
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Table 3: Physicochemical Properties of Spray-Dried Probiotic Powders

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4334592/
https://maxwellsci.com/msproof.php?doi=ajfst.14.5870
https://cst.kipmi.or.id/journal/article/view/1239
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

Maltodextrin
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Experimental Protocols
Preparation of the Feed Suspension

This protocol outlines the general steps for preparing the feed suspension for spray drying.
Specific concentrations and pre-treatments may need to be optimized based on the probiotic
strain and desired final product characteristics.

e Probiotic Culture Preparation:

o Cultivate the probiotic strain in a suitable growth medium (e.g., MRS broth for Lactobacilli)
under optimal conditions (temperature, atmosphere) to reach the late logarithmic or early
stationary growth phase.

o Harvest the bacterial cells by centrifugation (e.g., 7,197 x g for 5 minutes at 4°C).[15]

o Wash the cell pellet twice with a sterile buffer solution (e.g., phosphate-buffered saline,
PBS) to remove residual growth medium.

» Carrier Solution Preparation:
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o Prepare the maltodextrin solution by dissolving the desired amount (e.g., 6-25% w/v) in
distilled water.[16][2] Heating (e.g., to 50°C) and continuous stirring can aid in complete
dissolution.[5][6]

o If other protective agents are used (e.g., gum arabic, whey protein, sucrose), they should
be dissolved along with the maltodextrin.

o Sterilize the carrier solution by autoclaving, if necessary, and then cool it to room
temperature.

e Final Feed Suspension:

o Resuspend the washed probiotic cell pellet in the prepared carrier solution to achieve the
target cell concentration (typically >10° CFU/mL).

o Homogenize the suspension by gentle stirring to ensure a uniform distribution of the
probiotic cells.

o Some protocols suggest a pre-heat treatment of the final suspension (e.g., 40°C for 20
minutes) to pre-adapt the cells to thermal stress.[2]

Spray Drying Procedure

The following is a generalized protocol for spray drying the probiotic suspension. The specific
parameters should be optimized for the particular spray dryer model and probiotic strain being
used.

e Equipment Setup:
o Sanitize the spray dryer according to the manufacturer's instructions.
o Set the desired operating parameters:
» [nlet air temperature: Typically ranges from 110°C to 170°C.[2]
= Qutlet air temperature: Often falls between 65°C and 85°C.[2][13]

» Feed flow rate: Adjust to achieve the desired outlet temperature.
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» Atomization air pressure/speed: Set according to the equipment specifications to ensure

proper atomization.[13]

e Drying Process:
o Begin by spraying distilled water through the system to stabilize the temperatures.

o Once the desired inlet and outlet temperatures are stable, switch the feed from water to

the prepared probiotic suspension.

o Continuously monitor the process, ensuring a consistent feed flow and stable

temperatures.
e Powder Collection:

o The dried probiotic powder is separated from the hot air stream by a cyclone and collected

in a sterile container.
o Allow the powder to cool down before sealing the container to prevent condensation.

o Store the powder in airtight, light-protected containers at refrigerated temperatures (4°C)

to maintain viability.[5][6]
Evaluation of the Spray-Dried Probiotic Powder
 Viability Assessment:

o Rehydrate a known amount of the spray-dried powder (e.g., 1 gram) in a sterile diluent
(e.g., 9 mL of PBS or peptone water).

o Perform serial dilutions and plate on appropriate agar medium (e.g., MRS agar).

o Incubate under the required conditions and enumerate the colony-forming units (CFU) to
determine the number of viable cells per gram of powder.

o The survival rate can be calculated by comparing the viable cell count after spray drying to
the count in the initial feed suspension.
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e Physicochemical Characterization:

o

Moisture Content: Determined by oven drying or a moisture analyzer. A low moisture
content (<5%) is desirable for stability.[10]

o Water Activity (aw): Measured using a water activity meter. A low aw (<0.3) is crucial for
inhibiting microbial growth and biochemical degradation during storage.[8][9]

o Particle Size and Morphology: Analyzed using techniques such as laser diffraction and
scanning electron microscopy (SEM) to observe the size distribution and surface
characteristics of the microcapsules.[8][9]

o Hygroscopicity: Assessed by exposing the powder to a high humidity environment and
measuring the moisture uptake over time. Lower hygroscopicity is preferable for powder
handling and stability.[6][8][9]

Visualizations

Spray Drying Process

Click to download full resolution via product page

Caption: Experimental workflow for spray drying probiotics with maltodextrin.
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Caption: Protective mechanism of maltodextrin during spray drying of probiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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